Cytidine-2',3'-monophosphoric acid

Descripción general

Descripción

Cytidine-2’(3’)-monophosphoric acid is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a monophosphate ester of cytidine, which is a nucleoside composed of cytosine and ribose. This compound is significant in the study of RNA metabolism and the mechanisms of RNA splicing and degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cytidine-2’(3’)-monophosphoric acid typically involves the phosphorylation of cytidine. One common method is the use of phosphoryl chloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

Industrial production of cytidine-2’(3’)-monophosphoric acid often involves enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a phosphate group to cytidine, forming the monophosphate ester. This method is preferred for its specificity and efficiency .

Análisis De Reacciones Químicas

Hydrolysis by 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNPase)

CNPase catalyzes the hydrolysis of 2',3'-cCMP to cytidine 2'-phosphate (2'-CMP) via the reaction:

Key Features:

-

Enzyme Specificity : CNPase is a myelin-associated enzyme constituting 4% of central nervous system (CNS) myelin protein .

-

Biological Impact : CNPase deficiency leads to axonal swelling and neurodegeneration, highlighting its role in maintaining neuronal integrity .

-

Kinetic Parameters :

Ribonuclease A (RNase A)-Mediated Hydrolysis

RNase A converts 2',3'-cCMP to 3'-cytidine monophosphate (3'-CMP) under specific conditions:

Research Findings:

-

Multiphasic Kinetics : At high substrate concentrations (>10 mM), hydrolysis by RNase A exhibits multiphasic kinetics due to sequential binding at subsites within the enzyme’s active site .

-

Subsite Influence : Mutations in the p2 binding subsite of RNase A disrupt abnormal kinetics, confirming subsite-dependent modulation .

-

Protection from Proteolysis : High 2',3'-cCMP concentrations stabilize RNase A against subtilisin digestion, indicating substrate-induced conformational changes .

Regulatory Roles in Bacterial Physiology

2',3'-cCMP modulates bacterial processes such as biofilm formation and motility:

Experimental Evidence:

-

Biofilm Regulation : In Escherichia coli and Pseudomonas fluorescens, 2',3'-cCMP levels inversely correlate with biofilm formation, though exogenous addition shows minimal direct effects .

-

Stress Response : 2',3'-cCMP influences acid tolerance and oxidative stress pathways, likely through unidentified sensory proteins .

Inhibition of Bacterial Translation

2',3'-cCMP binds E. coli ribosomes, inhibiting protein synthesis in vitro:

Mechanistic Insights:

Aplicaciones Científicas De Investigación

Biochemical Signaling and Cellular Processes

Cyclic Nucleotide Signaling:

Cytidine-2',3'-monophosphate is recognized for its involvement in cellular signaling pathways. Research has shown that cCMP can modulate gene expression related to biofilm formation and motility in bacteria such as Escherichia coli and Salmonella Typhimurium. These cyclic nucleotides act as second messengers, influencing various cellular responses to environmental stimuli .

Case Study: Gene Regulation

A study demonstrated that cCMP affects the expression of genes involved in flagellar motility and stress responses in E. coli. The presence of cCMP was linked to enhanced biofilm production, indicating its potential role in bacterial colonization and persistence .

Pharmacological Applications

Therapeutic Potential:

Cytidine-2',3'-monophosphate has been explored for its therapeutic potential, particularly in neurodegenerative diseases. A clinical trial evaluated a combination treatment involving cytidine monophosphate (CMP) for patients with progressive spastic paraparesis. Results indicated modest improvements in gait and spasticity among treated patients compared to placebo .

Mechanism of Action:

The pharmacological effects of CMP are attributed to its role as a precursor in nucleotide metabolism, which is crucial for RNA synthesis and cellular repair mechanisms. By enhancing nucleotide availability, CMP may support neuronal health and function .

Microbial Metabolism

Role in Microbial Physiology:

Cytidine-2',3'-cyclic monophosphate has been isolated from various bacterial species, including Pseudomonas fluorescens. Studies have shown that cCMP does not significantly affect biofilm formation under static conditions but may play a role in other physiological processes within microbial communities .

Isolation Techniques:

Advanced techniques such as semi-preparative reverse phase HPLC have been employed to isolate cCMP from bacterial cultures, allowing researchers to study its concentration dynamics and potential ecological roles within microbial ecosystems .

Laboratory Applications

Research Reagent:

Cytidine-2',3'-monophosphate is utilized as a reagent in various biochemical assays. It serves as a substrate for specific enzymes involved in nucleotide metabolism, facilitating studies on enzymatic activity and metabolic pathways .

Product Availability:

Commercially available forms of cCMP are provided for laboratory use, with specifications regarding purity and storage conditions. This availability supports ongoing research into its biochemical properties and applications .

Comparative Data Table

Mecanismo De Acción

Cytidine-2’(3’)-monophosphoric acid exerts its effects primarily through its role as a substrate for ribonucleases. These enzymes catalyze the hydrolysis of the phosphate ester bond, leading to the formation of cytidine and inorganic phosphate. The compound’s interaction with ribonucleases is crucial for understanding RNA metabolism and the regulation of gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Cytidine-5’-monophosphate: Another monophosphate ester of cytidine, but with the phosphate group attached to the 5’ position.

Uridine-2’(3’)-monophosphoric acid: A similar compound with uridine instead of cytidine.

Adenosine-2’(3’)-monophosphoric acid: A similar compound with adenosine instead of cytidine.

Uniqueness

Cytidine-2’(3’)-monophosphoric acid is unique due to its specific role in RNA metabolism and its use as a model substrate for studying ribonuclease activity. Its structural specificity allows for detailed analysis of enzyme-substrate interactions and the mechanisms of RNA processing .

Actividad Biológica

Cytidine-2',3'-monophosphoric acid (C2',3'-CMP) is a nucleotide derivative that plays a significant role in various biological processes. This article provides an in-depth exploration of its biological activity, mechanisms of action, and implications in health and disease, supported by diverse research findings and case studies.

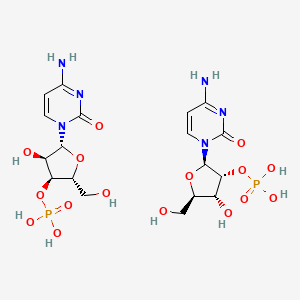

This compound is characterized by the following molecular structure:

- Molecular Formula : C₈H₁₄N₃O₇P

- Molecular Weight : 299.18 g/mol

- CAS Number : 16211908

C2',3'-CMP is involved in several cellular processes, primarily as a signaling molecule. It is known to participate in:

- Regulation of Gene Expression : C2',3'-CMP influences gene expression related to stress responses and cellular motility in bacteria like E. coli and Salmonella Typhimurium. It modulates pathways involved in biofilm formation and flagellar motility, indicating its role as a second messenger in prokaryotic systems .

- Cytotoxic Effects : Modified forms of cytidine, including C2',3'-CMP, have been studied for their cytotoxic properties against various cancer cell lines. For instance, certain derivatives exhibit significant cytotoxicity with IC50 values as low as 0.01 µg/mL against T-cell leukemia cells .

Biological Activity and Case Studies

- Neuroprotective Effects : Research indicates that the absence of cyclic nucleotides like C2',3'-CMP can lead to neuronal degeneration and axonal swelling. This suggests a protective role in neural tissues, potentially through modulation of intracellular signaling pathways .

- Clinical Applications : A clinical study investigated the effects of cytidine monophosphate (which includes C2',3'-CMP) combined with uridine triphosphate and vitamin B12 in patients with progressive spastic paraparesis. The results showed modest improvements in gait and spasticity among treated patients compared to placebo .

- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly its modified analogs which demonstrated higher potency against certain cancer cell lines compared to their native counterparts. This highlights the potential for developing C2',3'-CMP derivatives as therapeutic agents in oncology .

Table 1: Biological Activities of this compound

Future Directions

The biological activity of C2',3'-CMP opens avenues for further research into its potential therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which C2',3'-CMP exerts its effects on cellular processes.

- Therapeutic Development : Exploring the development of C2',3'-CMP analogs with enhanced efficacy for clinical use in neurodegenerative diseases and cancer therapy.

- Broader Biological Implications : Investigating the role of C2',3'-CMP across different organisms to understand its evolutionary significance and potential universal regulatory roles.

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h2*1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZXBLYFKPSDKQ-SGOXFDQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583515 | |

| Record name | 2'-Cytidylic acid--3'-cytidylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27214-06-8 | |

| Record name | 2'-Cytidylic acid--3'-cytidylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.